molecular formula C11H10ClNOS B1350423 [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol CAS No. 317319-22-5

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol

Cat. No.: B1350423
CAS No.: 317319-22-5
M. Wt: 239.72 g/mol
InChI Key: QUSDORIJKAETMR-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a chlorophenyl group, a methyl group, and a hydroxymethyl group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring. The final step involves the reduction of the thiazole aldehyde to the corresponding alcohol using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to cell lysis and death. Additionally, it can interfere with DNA replication and protein synthesis in cancer cells, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxymethyl group allows for further chemical modifications, enhancing its versatility in various applications .

Properties

IUPAC Name

[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS/c1-7-10(6-14)15-11(13-7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSDORIJKAETMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377100
Record name [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317319-22-5
Record name 2-(4-Chlorophenyl)-4-methyl-5-thiazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317319-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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